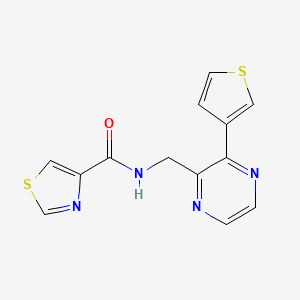

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS2/c18-13(11-7-20-8-17-11)16-5-10-12(15-3-2-14-10)9-1-4-19-6-9/h1-4,6-8H,5H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYKBUPYYBXXAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CSC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diamines with diketones.

Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Formation of the thiazole ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling of the rings: The final step involves coupling the pyrazine-thiophene intermediate with the thiazole carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole and pyrazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted thiazole and pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide has shown significant antimicrobial activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL |

| Bacillus subtilis | 0.35 μg/mL |

| Candida albicans | 0.40 μg/mL |

These results indicate its potential as a broad-spectrum antibacterial agent, warranting further investigation for therapeutic applications.

Anticancer Activity

The compound's structural features suggest it may possess anticancer properties. Research indicates that derivatives with similar heterocyclic structures have shown cytotoxic effects against various cancer cell lines:

- Mechanisms of Action: Compounds containing thiazole and thiophene rings can interact with key biological targets involved in cancer progression, including enzymes and receptors that regulate cell growth and division.

- In Vitro Studies: Preliminary studies have demonstrated that this compound effectively inhibits cancer cell proliferation in vitro.

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds similar to this compound:

- Antimicrobial Activity: A study highlighted that thiazole derivatives exhibit significant antibacterial effects against resistant strains of Staphylococcus aureus, suggesting that modifications to the thiazole moiety can enhance potency .

- Anticancer Research: Research on related compounds has indicated that thiazole derivatives can inhibit DNA synthesis in cancer cells without affecting protein synthesis, pointing to their potential as anticancer agents .

Mechanism of Action

The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to form multiple non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with its targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding pockets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthetic methodologies, and biological implications.

Thiazole Carboxamide Derivatives

Compound 29 (): (S)-N-(2-(4-Azidobenzoyl)phenyl)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide

- Structural Differences : Features a bulky 3,4,5-trimethoxybenzamido group and an azidobenzoyl substituent.

- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 98% HPLC purity.

- Relevance : The azide group enables click chemistry applications, while the trimethoxybenzamido moiety may enhance lipophilicity compared to the target compound’s thiophene-pyrazine system .

Compound 3a–s (): Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs

- Structural Differences : Pyridine replaces pyrazine, and the carboxamide is at the 5-position of the thiazole ring.

- Synthesis : Prepared via coupling nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation.

- Biological Data : These analogs demonstrated statistically significant activity (p < 0.05) in assays, suggesting that pyridine-thiazole systems retain bioactivity. The target compound’s pyrazine-thiophene scaffold may offer improved π-π stacking or metabolic stability .

Pyrazine/Thiophene Hybrids

- Compound 3 (): N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide Structural Differences: Thiophen-3-yl is attached to a pyrazin-1(2H)-one ring, with additional chlorine and cyclobutylamino substituents. Relevance: The pyrazine-thiophene core is retained, but the 1(2H)-one ring introduces a ketone group, which may alter hydrogen-bonding interactions compared to the target compound’s unmodified pyrazine ring .

I-3 (): N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide

- Structural Differences : Contains a trifluoromethylbenzamide group and a 1,2,4-oxadiazole ring on pyrazine.

- Synthesis : Achieved via multi-step reactions (e.g., HONH2·HCl coupling, cyclization) with moderate yields (56–95%).

- Relevance : The electron-withdrawing trifluoromethyl groups and oxadiazole ring enhance metabolic stability, suggesting that similar modifications to the target compound could optimize pharmacokinetics .

Thiazole/Thiophene Derivatives

Compound 98a (): 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ():

- Structural Differences : Isoxazole replaces pyrazine, and the thiazole is substituted at the 2-position.

- Crystallography : Structural data (e.g., Acta Cryst. reports) confirm planar geometries for such systems, suggesting that the target compound’s thiazole-4-carboxamide may adopt similar conformations .

Biological Activity

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide is a synthetic organic compound notable for its complex heterocyclic structure, which includes thiophene, pyrazine, and thiazole moieties. This article explores the biological activities associated with this compound, emphasizing its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Molecular Formula: C₁₆H₁₁N₅OS

Molecular Weight: 353.4 g/mol

This compound's unique combination of heterocycles suggests diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has demonstrated significant inhibitory effects against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL |

| Bacillus subtilis | 0.35 μg/mL |

| Candida albicans | 0.40 μg/mL |

These findings indicate that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. It showed promising results in DPPH and hydroxyl radical scavenging assays, suggesting that it can neutralize free radicals effectively. This property is crucial for preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets. For instance, it has been reported to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are essential enzymes in bacterial DNA replication and folate metabolism, respectively. The IC50 values for these activities were found to be:

| Target Enzyme | IC50 Value |

|---|---|

| DNA Gyrase | 31.64 μM |

| Dihydrofolate Reductase | 2.67 μM |

These interactions underline the compound's potential as a therapeutic agent against bacterial infections .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study focused on the synthesis and evaluation of various pyrazolyl-thiazole derivatives, including this compound), reported significant antimicrobial activity against both gram-positive and gram-negative bacteria. The researchers noted that modifications in the molecular structure could enhance activity further .

- Antioxidant Properties Investigation : Another study assessed the antioxidant activity of similar thiazole derivatives, finding that compounds with electron-withdrawing groups exhibited superior scavenging abilities compared to their counterparts .

Q & A

Q. What are the key strategies for optimizing the synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide to improve yield and purity?

Synthesis optimization involves multi-step organic reactions, including amide bond formation, heterocyclic coupling, and functional group protection. Critical steps include:

- Catalyst selection : Use copper(I) iodide and proline derivatives for azide-alkyne cycloaddition (e.g., Huisgen reaction) to form the thiazole core .

- Solvent systems : Ethanol-water mixtures or DMF are preferred for solubility and reaction efficiency .

- Temperature control : Reflux conditions (70–100°C) enhance reaction rates while minimizing side products .

- Purification : Column chromatography with gradients of hexane/ethyl acetate (e.g., 50:50) and preparative TLC ensure >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Characterization relies on:

- NMR spectroscopy : 1H and 13C NMR verify backbone connectivity (e.g., thiophen-3-yl protons at δ 7.2–7.5 ppm, pyrazine C-H signals at δ 8.3–8.6 ppm) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 357.1 [M+H]+) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Antimicrobial : Broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, COX-2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .

- Target profiling : Use computational docking (AutoDock Vina) to predict binding affinities for kinases or DNA repair enzymes, cross-referenced with experimental IC50 values .

- Metabolic stability : Assess hepatic microsome stability (e.g., human/rat liver microsomes) to rule out false negatives from rapid degradation .

Q. What structural modifications enhance the compound’s pharmacological profile?

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) to the pyrazine ring to improve metabolic stability .

- Bioisosteric replacement : Replace thiophene with furan or selenophene to modulate lipophilicity (logP) .

- Hybrid analogs : Conjugate with known pharmacophores (e.g., pyrimidine or triazole) to enhance target selectivity (e.g., kinase inhibition) .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

- Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stabilization upon binding .

- RNA-seq/proteomics : Profile gene/protein expression changes in treated cells to map signaling pathways (e.g., apoptosis, autophagy) .

- Crystallography : Co-crystallize with purified enzymes (e.g., HDACs) to resolve binding modes at Ångström resolution .

Q. How can computational tools streamline reaction design for novel analogs?

Q. What strategies ensure reproducibility in multi-step synthesis?

- Batch documentation : Record precise reaction times, temperatures, and reagent equivalents (e.g., 1.1 eq Lawesson’s reagent for thioamide formation) .

- Intermediate characterization : Validate each step via LC-MS and NMR before proceeding .

- Automation : Employ flow chemistry for hazardous steps (e.g., azide handling) to minimize variability .

Data Management and Reproducibility

Q. How should researchers manage conflicting spectroscopic data during characterization?

Q. What frameworks support collaborative data sharing for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.